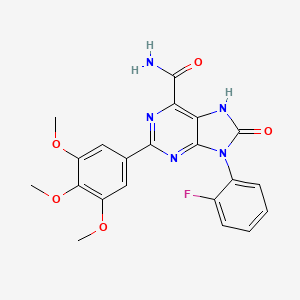

![molecular formula C20H21N5O2S B6491727 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 898429-67-9](/img/structure/B6491727.png)

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, imidazole derivatives are generally synthesized from glyoxal and ammonia . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .科学的研究の応用

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The imidazole ring is known for its broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . Research indicates that derivatives of imidazole can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against a variety of pathogens.

Anticancer Properties

The pyridazine moiety in this compound contributes to its anticancer properties. Studies have demonstrated that pyridazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth . This compound’s unique structure allows it to interact with DNA and proteins within cancer cells, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

Imidazole-containing compounds are also known for their anti-inflammatory effects. This compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . Its ability to modulate the immune response makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Cardioprotective Effects

Finally, this compound has shown promise in protecting the heart from ischemic damage. It can reduce the extent of myocardial infarction and improve cardiac function after ischemic events. These cardioprotective effects are likely due to its antioxidant and anti-inflammatory properties.

Each of these applications highlights the versatility and potential of 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

BMC Chemistry RSC Publishing De Gruyter : BMC Chemistry : RSC Publishing : De Gruyter : BMC Chemistry : RSC Publishing

作用機序

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c26-19(22-12-17-2-1-11-27-17)13-28-20-8-7-18(23-24-20)15-3-5-16(6-4-15)25-10-9-21-14-25/h3-10,14,17H,1-2,11-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNNKJOPJAVGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6491646.png)

![5-[(3,4-dimethylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6491650.png)

![4-(benzylsulfanyl)-9-ethyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B6491655.png)

![2,5-difluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B6491657.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B6491675.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6491689.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6491701.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6491705.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6491709.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6491724.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one](/img/structure/B6491730.png)

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,4-difluorophenyl)methyl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6491744.png)